molecular formula C17H17Cl2NO2S2 B2517341 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705355-76-5

2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2517341
CAS No.: 1705355-76-5
M. Wt: 402.35
InChI Key: QLRKBSFSVVNZKE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a dichlorophenoxy group, a thiazepane ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.

    Attachment of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Introduction of the Dichlorophenoxy Group: The final step involves the attachment of the dichlorophenoxy group through a nucleophilic substitution reaction, where the phenoxy group displaces a leaving group on the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. The presence of the thiazepane ring and the dichlorophenoxy group suggests it could have activity against certain diseases, possibly acting as an antimicrobial or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dichlorophenoxy group could interact with hydrophobic pockets, while the thiazepane ring could form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    Thiophene derivatives: Commonly used in organic electronics and pharmaceuticals.

    Thiazepane derivatives: Studied for their potential therapeutic effects.

Uniqueness

What sets 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S2/c18-12-3-4-14(13(19)10-12)22-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKBSFSVVNZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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